molecular formula C18H19BrClN3O B10897801 N'-[1-(4-bromophenyl)ethylidene]-2-[(4-chlorophenyl)amino]butanehydrazide

N'-[1-(4-bromophenyl)ethylidene]-2-[(4-chlorophenyl)amino]butanehydrazide

Cat. No.: B10897801
M. Wt: 408.7 g/mol
InChI Key: MOQAKKMXXUEHLT-UHFFFAOYSA-N
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Description

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl and anilino groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE typically involves the condensation of 4-bromoacetophenone with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with butanohydrazide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
  • N-(1-(4-BROMOPHENYL)ETHYLIDENE)-4-PHENYL-1-PIPERAZINAMINE

Uniqueness

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROANILINO)BUTANOHYDRAZIDE is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19BrClN3O

Molecular Weight

408.7 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethylideneamino]-2-(4-chloroanilino)butanamide

InChI

InChI=1S/C18H19BrClN3O/c1-3-17(21-16-10-8-15(20)9-11-16)18(24)23-22-12(2)13-4-6-14(19)7-5-13/h4-11,17,21H,3H2,1-2H3,(H,23,24)

InChI Key

MOQAKKMXXUEHLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NN=C(C)C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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